ethyl 4-[6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]piperazine-1-carboxylate
Description
Ethyl 4-[6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]piperazine-1-carboxylate is a synthetic heterocyclic compound featuring a quinazolinone core modified with a bromo substituent at position 6, a sulfanylidene group at position 2, and a hexanoyl linker connecting the quinazolinone to a piperazine ring. The piperazine moiety is further functionalized with an ethyl carboxylate ester.
Properties
Molecular Formula |
C21H27BrN4O4S |
|---|---|
Molecular Weight |
511.4 g/mol |
IUPAC Name |
ethyl 4-[6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H27BrN4O4S/c1-2-30-21(29)25-12-10-24(11-13-25)18(27)6-4-3-5-9-26-19(28)16-14-15(22)7-8-17(16)23-20(26)31/h7-8,14H,2-6,9-13H2,1H3,(H,23,31) |
InChI Key |
OBIAFGSRXGFBPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoyl]piperazine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the quinazolinone core, followed by the introduction of the bromine substituent and the piperazine ring. The final step involves the esterification of the carboxylate group.
Quinazolinone Core Synthesis: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with isocyanates or carbodiimides.
Piperazine Ring Formation: The piperazine ring can be introduced through nucleophilic substitution reactions involving piperazine and appropriate electrophiles.
Esterification: The final esterification step involves the reaction of the carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), potentially reducing the carbonyl groups to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 4-[6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]piperazine-1-carboxylate has been studied for its diverse biological activities, including:
1. Anticancer Properties:
Research indicates that compounds related to this structure exhibit significant anticancer activity. For instance, derivatives of quinazoline have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. A study demonstrated that similar compounds could effectively target specific pathways involved in cancer progression, leading to reduced cell viability in several cancer types .
2. Antimicrobial Activity:
The compound's structure suggests potential antimicrobial properties. Quinazoline derivatives have been reported to possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
3. Enzyme Inhibition:
Preliminary studies suggest that this compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells. The specific mechanisms of action are still under investigation, but it is hypothesized that the compound interacts with enzymes critical for cellular processes .
Case Studies
Several case studies illustrate the applications of this compound:
Case Study 1: Anticancer Activity
In a study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized various piperazine derivatives and evaluated their anticancer potential against different cell lines. The results indicated that certain derivatives exhibited low IC50 values, demonstrating strong anticancer activity compared to standard treatments like doxorubicin .
Case Study 2: Antimicrobial Effects
Another research project focused on synthesizing quinazoline derivatives for antimicrobial testing. The findings revealed that these compounds displayed significant inhibition against various bacterial strains, suggesting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of ethyl 4-[6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoyl]piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Core Heterocyclic Modifications
The quinazolinone core distinguishes the target compound from analogs with alternative heterocycles. For example:
Substituent Effects
- 6-Bromo Group : Present in both the target compound and the 6-bromo-3H-quinazolin-4-one derivatives (). The bromo substituent enhances electrophilic reactivity, facilitating nucleophilic aromatic substitution or cross-coupling reactions.
- 2-Sulfanylidene vs. 2-Oxo: The sulfanylidene group in the target compound (C=S) may exhibit tautomerism (thione-thiol equilibrium), unlike the oxo (C=O) group in non-sulfur analogs. This could influence hydrogen-bonding patterns and stability .
Linker and Functional Group Variations
- Hexanoyl Linker: The six-carbon chain in the target compound provides greater flexibility compared to shorter linkers (e.g., propanoyl in ). This may improve membrane permeability or allow optimal positioning in enzyme active sites.
- Piperazine-1-carboxylate Ester : A common motif in drug design (e.g., ), the ethyl ester enhances solubility. Replacing ethyl with tert-butyl () could increase metabolic stability but reduce aqueous solubility.
Structural Validation
- Crystallography : Tools like SHELX () and ORTEP () are critical for confirming the sulfanylidene group’s configuration and hydrogen-bonding networks.
- Spectroscopy: The target’s ¹H-NMR would show distinct shifts for the quinazolinone aromatic protons (~δ 7.5–8.5 ppm) and hexanoyl methylenes (~δ 1.2–2.5 ppm), differing from pyrazole-based analogs (e.g., δ 5.14 ppm for the benzyl group in ).
Comparative Data Table
Research Implications
- Drug Design: The hexanoyl linker and sulfanylidene group in the target compound may offer advantages in pharmacokinetics over shorter-chain analogs.
- Reactivity : The bromo group enables further functionalization (e.g., Suzuki coupling), while the sulfanylidene group’s tautomerism could be exploited for pH-sensitive drug delivery.
- Structural Insights : Hydrogen-bonding analysis () and puckering studies () are essential for understanding conformational stability in solution and solid states.
Biological Activity
Ethyl 4-[6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]piperazine-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by a quinazoline core, which is known for various biological activities. Its molecular formula is with a molecular weight of approximately 573.5 g/mol. The presence of the bromo and sulfanylidene groups contributes to its reactivity and potential bioactivity.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Quinazoline derivatives have been reported to exhibit significant antioxidant properties, which may contribute to cellular protection against oxidative stress.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Research indicates that similar compounds possess antimicrobial activity, suggesting potential applications in treating infections.
Biological Activity Data
Recent studies have investigated the biological activities of this compound, yielding promising results. Below is a summary table of key findings:
Case Studies
Several case studies have highlighted the therapeutic potential of quinazoline derivatives, including this compound:
- Cancer Treatment : In vitro studies demonstrated that this compound inhibits cancer cell proliferation in various cancer lines, including breast and prostate cancer cells.
- Wound Healing : A study evaluated the compound's effect on wound healing in diabetic rats, showing improved healing rates compared to controls.
- Neuroprotective Effects : Animal models indicated that the compound may have neuroprotective effects against neurodegenerative diseases by reducing oxidative stress markers.
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing ethyl 4-[6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]piperazine-1-carboxylate?
- Answer : Synthesis involves multi-step organic reactions, including:
- Step 1 : Formation of the quinazolinone core via cyclization of substituted anthranilic acid derivatives under acidic conditions.
- Step 2 : Introduction of the hexanoyl linker via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DMAP .
- Step 3 : Piperazine coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to attach the ethyl carboxylate group .
- Challenges : Low yields (30–50%) due to steric hindrance at the hexanoyl linkage and competing side reactions (e.g., hydrolysis of the thione group). Optimize via solvent choice (e.g., DMF for polar aprotic conditions) and temperature control (0–5°C during acylations) .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
- Answer :
- NMR : H and C NMR confirm regiochemistry of the quinazolinone and piperazine moieties. Key signals:
- Quinazolinone C4=O at ~170 ppm (carbonyl region).
- Piperazine-CH protons as multiplet at 2.5–3.5 ppm .
- Mass Spectrometry (HRMS) : Exact mass verification (e.g., [M+H] at m/z 553.04) to rule out impurities .
- X-ray crystallography : Resolves ambiguity in stereochemistry, particularly for the hexanoyl spacer’s conformation .
Q. How do substituents (bromo, sulfanylidene) influence reactivity in downstream modifications?
- Answer :
- 6-Bromo group : Acts as a directing group for cross-coupling reactions (e.g., Suzuki-Miyaura) but may require protection during nucleophilic substitutions .
- 2-Sulfanylidene : Enhances electrophilicity at C2, enabling thiol-disulfide exchange reactions. However, it is sensitive to oxidation (use inert atmosphere for storage) .
Advanced Research Questions
Q. How can computational modeling guide SAR studies for this compound?
- Answer :
- Docking studies : Use software like AutoDock Vina to predict binding affinity to kinase targets (e.g., EGFR) by analyzing interactions between the quinazolinone core and ATP-binding pockets.
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize analogs with improved residency times .
- Table : Key computational parameters for analogs:
| Analog Substituent | ΔG (kcal/mol) | Hydrogen Bonds |
|---|---|---|
| 6-Bromo | -9.2 | 3 |
| 6-Chloro | -8.7 | 2 |
| 6-Nitro | -7.9 | 1 |
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Answer :
- Dose-response assays : Re-evaluate IC values across multiple cell lines (e.g., HCT-116 vs. HEK293) to account for cell-type specificity .
- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended kinase interactions that may explain variability .
- Metabolic stability tests : Incubate with liver microsomes to assess if rapid degradation (e.g., CYP3A4-mediated) skews activity data .
Q. How to design a stability study for thermal and pH-dependent degradation pathways?
- Answer :
- Thermal stability : Conduct TGA/DSC to identify decomposition onset temperatures. For example, a 5% mass loss at 180°C suggests thermal instability during lyophilization .
- pH stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24h. Monitor degradation via HPLC:
| pH | % Degradation | Major Degradant |
|---|---|---|
| 1 | 85% | Hydrolyzed ester |
| 7.4 | 15% | Oxidized thione |
| 10 | 40% | Quinazolinone ring-opened |
Q. What methodologies optimize the compound’s solubility for in vivo studies?
- Answer :
- Co-solvent systems : Test PEG-400/water (1:1) for parenteral administration; achieves 5 mg/mL solubility .
- Nanoparticle formulation : Use PLGA nanoparticles (150 nm size, PDI <0.2) to enhance bioavailability by 3-fold in murine models .
- Salt formation : Convert to hydrochloride salt (solubility: 12 mg/mL in water vs. 0.5 mg/mL for free base) .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s enzyme inhibition potency?
- Answer :
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays). For example, IC shifts from 0.2 µM (10 µM ATP) to 1.5 µM (1 mM ATP) due to competitive binding .
- Redundant target pathways : Use CRISPR knockout models to validate specificity. Example: EGFR-KO H1975 cells show no response, confirming on-target activity .
Methodological Best Practices
- Synthetic reproducibility : Always validate reaction yields (≥3 independent trials) and characterize intermediates via LC-MS to track side products .
- Biological assays : Include positive controls (e.g., Erlotinib for EGFR inhibition) and report data as mean ± SEM from triplicate experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
